Cas no 2228108-81-2 (2-methyl-4-(5-methyl-1H-pyrazol-3-yl)butanoic acid)

2-Methyl-4-(5-methyl-1H-pyrazol-3-yl)butanoic acid is a pyrazole-derived carboxylic acid with potential applications in pharmaceutical and agrochemical research. Its structure features a butanoic acid backbone substituted with a methyl group at the 2-position and a 5-methyl-1H-pyrazol-3-yl moiety at the 4-position, offering versatility for further functionalization. The compound's pyrazole ring enhances its binding affinity in biological systems, making it a valuable intermediate for drug discovery, particularly in targeting enzymes or receptors. Its carboxylic acid group allows for easy derivatization into esters, amides, or salts, broadening its utility in synthetic chemistry. The methyl substituents contribute to improved stability and lipophilicity, facilitating pharmacokinetic optimization in lead compound development.
2-methyl-4-(5-methyl-1H-pyrazol-3-yl)butanoic acid structure
2228108-81-2 structure
商品名:2-methyl-4-(5-methyl-1H-pyrazol-3-yl)butanoic acid
CAS番号:2228108-81-2
MF:C9H14N2O2
メガワット:182.219662189484
CID:6194417
PubChem ID:165614856

2-methyl-4-(5-methyl-1H-pyrazol-3-yl)butanoic acid 化学的及び物理的性質

名前と識別子

    • 2-methyl-4-(5-methyl-1H-pyrazol-3-yl)butanoic acid
    • 2228108-81-2
    • EN300-1821998
    • インチ: 1S/C9H14N2O2/c1-6(9(12)13)3-4-8-5-7(2)10-11-8/h5-6H,3-4H2,1-2H3,(H,10,11)(H,12,13)
    • InChIKey: TVYWKQIHHPANID-UHFFFAOYSA-N
    • ほほえんだ: OC(C(C)CCC1C=C(C)NN=1)=O

計算された属性

  • せいみつぶんしりょう: 182.105527694g/mol
  • どういたいしつりょう: 182.105527694g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 4
  • 複雑さ: 185
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 66Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.3

2-methyl-4-(5-methyl-1H-pyrazol-3-yl)butanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1821998-0.05g
2-methyl-4-(5-methyl-1H-pyrazol-3-yl)butanoic acid
2228108-81-2
0.05g
$1368.0 2023-09-19
Enamine
EN300-1821998-5.0g
2-methyl-4-(5-methyl-1H-pyrazol-3-yl)butanoic acid
2228108-81-2
5g
$4722.0 2023-06-03
Enamine
EN300-1821998-1g
2-methyl-4-(5-methyl-1H-pyrazol-3-yl)butanoic acid
2228108-81-2
1g
$1629.0 2023-09-19
Enamine
EN300-1821998-10g
2-methyl-4-(5-methyl-1H-pyrazol-3-yl)butanoic acid
2228108-81-2
10g
$7004.0 2023-09-19
Enamine
EN300-1821998-5g
2-methyl-4-(5-methyl-1H-pyrazol-3-yl)butanoic acid
2228108-81-2
5g
$4722.0 2023-09-19
Enamine
EN300-1821998-10.0g
2-methyl-4-(5-methyl-1H-pyrazol-3-yl)butanoic acid
2228108-81-2
10g
$7004.0 2023-06-03
Enamine
EN300-1821998-0.25g
2-methyl-4-(5-methyl-1H-pyrazol-3-yl)butanoic acid
2228108-81-2
0.25g
$1498.0 2023-09-19
Enamine
EN300-1821998-1.0g
2-methyl-4-(5-methyl-1H-pyrazol-3-yl)butanoic acid
2228108-81-2
1g
$1629.0 2023-06-03
Enamine
EN300-1821998-0.5g
2-methyl-4-(5-methyl-1H-pyrazol-3-yl)butanoic acid
2228108-81-2
0.5g
$1563.0 2023-09-19
Enamine
EN300-1821998-2.5g
2-methyl-4-(5-methyl-1H-pyrazol-3-yl)butanoic acid
2228108-81-2
2.5g
$3191.0 2023-09-19

2-methyl-4-(5-methyl-1H-pyrazol-3-yl)butanoic acid 関連文献

2-methyl-4-(5-methyl-1H-pyrazol-3-yl)butanoic acidに関する追加情報

Introduction to 2-methyl-4-(5-methyl-1H-pyrazol-3-yl)butanoic acid (CAS No. 2228108-81-2)

2-methyl-4-(5-methyl-1H-pyrazol-3-yl)butanoic acid (CAS No. 2228108-81-2) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various biological applications, particularly in the development of new therapeutic agents.

The chemical structure of 2-methyl-4-(5-methyl-1H-pyrazol-3-yl)butanoic acid consists of a butanoic acid backbone with a 5-methyl-1H-pyrazol-3-yl substituent and a methyl group at the 2-position. This specific arrangement of functional groups imparts distinct physicochemical properties to the molecule, making it an attractive candidate for further investigation.

Recent studies have highlighted the biological activities of 2-methyl-4-(5-methyl-1H-pyrazol-3-yl)butanoic acid. One notable area of research is its potential as an anti-inflammatory agent. In vitro and in vivo experiments have demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are key mediators of inflammation. These findings suggest that 2-methyl-4-(5-methyl-1H-pyrazol-3-yl)butanoic acid could be a valuable lead compound for the development of new anti-inflammatory drugs.

In addition to its anti-inflammatory properties, 2-methyl-4-(5-methyl-1H-pyrazol-3-yl)butanoic acid has also shown promise in the treatment of metabolic disorders. Research has indicated that this compound can modulate key enzymes involved in glucose and lipid metabolism, potentially offering therapeutic benefits for conditions such as diabetes and obesity. Preclinical studies have reported that administration of 2-methyl-4-(5-methyl-1H-pyrazol-3-yl)butanoic acid leads to improved insulin sensitivity and reduced adipose tissue inflammation, further supporting its potential as a metabolic regulator.

The pharmacokinetic profile of 2-methyl-4-(5-methyl-1H-pyrazol-3-yl)butanoic acid has been extensively studied to assess its suitability for drug development. Data from animal models have shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. It is rapidly absorbed following oral administration and has a moderate half-life, allowing for sustained therapeutic effects. Furthermore, toxicity studies have indicated that 2-methyl-4-(5-methyl-1H-pyrazol-3-yl)butanoic acid is well-tolerated at therapeutic doses, with no significant adverse effects observed.

The synthetic route for producing 2-methyl-4-(5-methyl-1H-pyrazol-3-yl)butanoic acid has been optimized to ensure high yields and purity. The synthesis typically involves several steps, including the formation of the pyrazole ring and subsequent functional group manipulations to introduce the butanoic acid moiety and methyl substituents. Advanced synthetic techniques, such as transition-metal-catalyzed cross-coupling reactions, have been employed to enhance the efficiency and scalability of the process.

In conclusion, 2-methyl-4-(5-methyl-1H-pyrazol-3-y l)butanoic acid (CAS No. 2228108 -81 - 2 ) represents a promising compound with diverse biological activities and favorable pharmacological properties. Its potential applications in anti-inflammatory and metabolic disorders make it an exciting candidate for further preclinical and clinical development. Ongoing research continues to explore the full therapeutic potential of this compound, with the aim of translating these findings into effective treatments for various diseases.

おすすめ記事

推奨される供給者
河南东延药业有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
河南东延药业有限公司
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD